Cas no 2680898-32-0 (ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate)

ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate
- 2680898-32-0
- EN300-28303928
- ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate
-
- インチ: 1S/C20H22BrNO4/c1-3-25-19(23)13-22(15(2)17-10-7-11-18(21)12-17)20(24)26-14-16-8-5-4-6-9-16/h4-12,15H,3,13-14H2,1-2H3
- InChIKey: PUFVMIKGWYMIID-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C(C)N(C(=O)OCC1C=CC=CC=1)CC(=O)OCC
計算された属性
- せいみつぶんしりょう: 419.07322g/mol
- どういたいしつりょう: 419.07322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28303928-0.5g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28303928-2.5g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28303928-0.05g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28303928-1g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28303928-5.0g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28303928-10g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28303928-0.25g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28303928-1.0g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28303928-10.0g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28303928-0.1g |
ethyl 2-{[(benzyloxy)carbonyl][1-(3-bromophenyl)ethyl]amino}acetate |
2680898-32-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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ethyl 2-{(benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetateに関する追加情報
Ethyl 2-{(Benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate (CAS No. 2680898-32-0): A Comprehensive Overview
Ethyl 2-{(Benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate, with the CAS registry number 2680898-32-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbonyl group, and a bromophenyl substituent. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
The benzyloxy group in the molecule plays a crucial role in stabilizing the compound's structure through resonance effects. This stabilization is particularly important in reactions involving nucleophilic attack or electrophilic substitution. Recent studies have highlighted the importance of such groups in enhancing the bioavailability of drugs, making this compound a promising candidate for further exploration in medicinal chemistry.
The carbonyl group within the molecule contributes to its reactivity, enabling it to participate in various condensation reactions. These reactions are fundamental in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, researchers have utilized similar compounds to develop inhibitors for enzymes involved in cancer progression, underscoring the potential of this compound as a building block in drug discovery.
The presence of the 3-bromophenyl substituent introduces additional complexity to the molecule's structure. Bromine substitution on aromatic rings is known to influence both electronic and steric properties, which can significantly affect the compound's reactivity and solubility. Recent advancements in bromination techniques have made it easier to synthesize such substituted aromatic compounds, paving the way for their use in diverse chemical applications.
Ethyl 2-{(Benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate has also been studied for its potential role in peptide synthesis. The ethyl ester group at the end of the molecule can be readily converted into other functional groups, making it an ideal intermediate for constructing more intricate peptide structures. This versatility has led to its inclusion in several synthetic pathways aimed at producing bioactive molecules.
Recent research has focused on optimizing the synthesis of this compound to improve yield and purity. By employing green chemistry principles, scientists have developed more sustainable methods for its production, reducing environmental impact while maintaining high-quality standards. These advancements not only enhance the feasibility of large-scale production but also align with global efforts to promote eco-friendly chemical processes.
In conclusion, ethyl 2-{(Benzyloxy)carbonyl1-(3-bromophenyl)ethylamino}acetate (CAS No. 2680898-32-0) stands out as a valuable compound with multifaceted applications in organic chemistry and pharmacology. Its unique structural features and reactivity make it a compelling subject for further research, particularly in areas such as drug design and chemical synthesis. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in advancing both academic and industrial pursuits.
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